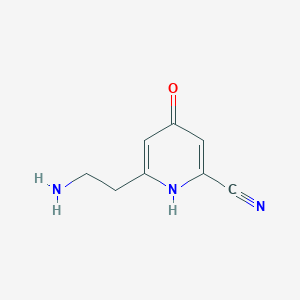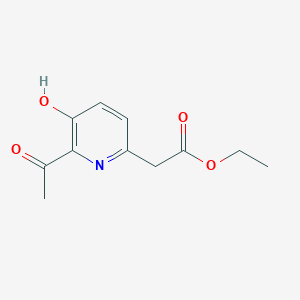
1-(6-Iodo-4-nitropyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Iodo-4-nitropyridin-2-YL)ethanone is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an iodo group at the 6th position and a nitro group at the 4th position on the pyridine ring, with an ethanone group attached to the 2nd position
Métodos De Preparación
The synthesis of 1-(6-Iodo-4-nitropyridin-2-YL)ethanone can be achieved through several synthetic routes One common method involves the nitration of pyridine derivatives followed by iodinationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-(6-Iodo-4-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
1-(6-Iodo-4-nitropyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitro and iodo groups with biological molecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-(6-Iodo-4-nitropyridin-2-YL)ethanone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodo group can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparación Con Compuestos Similares
1-(6-Iodo-4-nitropyridin-2-YL)ethanone can be compared with other nitropyridine derivatives such as 1-(3-Nitropyridin-4-yl)ethanone. While both compounds share the nitropyridine core, the presence of the iodo group in this compound provides unique reactivity and potential applications. Similar compounds include:
- 1-(3-Nitropyridin-4-yl)ethanone
- 1-(2-Nitropyridin-4-yl)ethanone
- 1-(3-Nitropyridin-2-YL)ethanone .
Propiedades
Fórmula molecular |
C7H5IN2O3 |
|---|---|
Peso molecular |
292.03 g/mol |
Nombre IUPAC |
1-(6-iodo-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5IN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |
Clave InChI |
NLGZSIVEFQCEEH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















